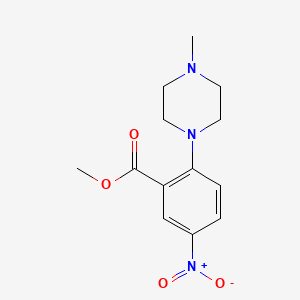
Methyl 2-(4-methylpiperazino)-5-nitrobenzenecarboxylate
Cat. No. B1415136
Key on ui cas rn:
735213-47-5
M. Wt: 279.29 g/mol
InChI Key: YEWNCBNFPSRCKN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US08541429B2
Procedure details


A solution of methyl 2-fluoro-5-nitro-benzoate (3.487 g, 17.511 mmol) and N-methylpiperazine (3.855 mL, 3.508 g, 35.022 mmol) in 30 mL of anhydrous methanol was heated to reflux for 5 hours.



Identifiers


|
REACTION_CXSMILES
|
F[C:2]1[CH:11]=[CH:10][C:9]([N+:12]([O-:14])=[O:13])=[CH:8][C:3]=1[C:4]([O:6][CH3:7])=[O:5].[CH3:15][N:16]1[CH2:21][CH2:20][NH:19][CH2:18][CH2:17]1>CO>[CH3:15][N:16]1[CH2:21][CH2:20][N:19]([C:2]2[CH:11]=[CH:10][C:9]([N+:12]([O-:14])=[O:13])=[CH:8][C:3]=2[C:4]([O:6][CH3:7])=[O:5])[CH2:18][CH2:17]1
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
3.487 g
|
|
Type
|
reactant
|
|
Smiles
|
FC1=C(C(=O)OC)C=C(C=C1)[N+](=O)[O-]
|
|
Name
|
|
|
Quantity
|
3.855 mL
|
|
Type
|
reactant
|
|
Smiles
|
CN1CCNCC1
|
|
Name
|
|
|
Quantity
|
30 mL
|
|
Type
|
solvent
|
|
Smiles
|
CO
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
to reflux for 5 hours
|
|
Duration
|
5 h
|
Outcomes


Product
|
Name
|
|
|
Type
|
|
|
Smiles
|
CN1CCN(CC1)C1=C(C(=O)OC)C=C(C=C1)[N+](=O)[O-]
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
